Cas no 54760-47-3 (5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine)
5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine
- 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazine, 5,6,7,8-tetrahydro-
- EN300-6496556
- 54760-47-3
- D96364
- SCHEMBL6949581
- DTXSID10618796
- 5H,6H,7H,8H-IMIDAZO[1,2-B]PYRIDAZINE
-
- MDL: MFCD21336093
- Inchi: 1S/C6H9N3/c1-2-6-7-4-5-9(6)8-3-1/h4-5,8H,1-3H2
- InChI Key: XNOZFYMYPHZPLO-UHFFFAOYSA-N
- SMILES: N12C=CN=C1CCCN2
Computed Properties
- Exact Mass: 123.07977
- Monoisotopic Mass: 123.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.8Ų
Experimental Properties
- PSA: 29.85
5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330758-1g |
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine |
54760-47-3 | 95%+ | 1g |
$1101 | 2023-01-19 | |
| eNovation Chemicals LLC | D574679-1g |
5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine |
54760-47-3 | 97% | 1g |
$430 | 2024-07-28 | |
| eNovation Chemicals LLC | D574679-5g |
5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine |
54760-47-3 | 97% | 5g |
$1140 | 2024-07-28 | |
| Alichem | A029183596-1g |
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine |
54760-47-3 | 97% | 1g |
$1083.60 | 2023-09-01 | |
| Alichem | A029183596-5g |
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine |
54760-47-3 | 97% | 5g |
$3094.35 | 2023-09-01 | |
| Chemenu | CM330758-100mg |
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine |
54760-47-3 | 95%+ | 100mg |
$464 | 2021-08-18 | |
| Chemenu | CM330758-250mg |
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine |
54760-47-3 | 95%+ | 250mg |
$968 | 2021-08-18 | |
| Chemenu | CM330758-1g |
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine |
54760-47-3 | 95%+ | 1g |
$1935 | 2021-08-18 | |
| Enamine | EN300-6496556-0.05g |
5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
54760-47-3 | 95% | 0.05g |
$96.0 | 2023-05-29 | |
| Enamine | EN300-6496556-0.1g |
5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
54760-47-3 | 95% | 0.1g |
$142.0 | 2023-05-29 |
5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine
Recent Advances in the Study of 5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine (CAS: 54760-47-3)
The compound 5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine (CAS: 54760-47-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This heterocyclic scaffold is increasingly being explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases.
Recent studies have focused on the synthesis and optimization of derivatives based on this core structure. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that modifications at specific positions of the imidazopyridazine ring can significantly enhance binding affinity to target proteins, particularly in the context of cancer therapy. The researchers utilized structure-activity relationship (SAR) studies to identify key functional groups that improve both potency and selectivity.
In parallel research, the compound's potential as a central nervous system (CNS) drug candidate has been investigated. A team at the University of Cambridge reported in Nature Chemical Biology that certain 5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine derivatives show excellent blood-brain barrier penetration, making them promising candidates for treating neurological disorders. The study highlighted compound 54760-47-3's unique physicochemical properties that contribute to this desirable characteristic.
From a synthetic chemistry perspective, novel methodologies for constructing the imidazopyridazine core have been developed. A recent ACS Catalysis paper described a more efficient, one-pot synthesis route that improves yield and reduces production costs compared to traditional methods. This advancement is particularly important for scaling up production as the compound moves through preclinical development stages.
Pharmacokinetic studies published in Drug Metabolism and Disposition have provided valuable insights into the metabolic stability and clearance mechanisms of 5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine derivatives. The research identified specific metabolic soft spots that can be modified to improve drug-like properties while maintaining therapeutic efficacy.
Looking forward, several pharmaceutical companies have included compounds based on this scaffold in their development pipelines. The versatility of the 5,6,7,8-tetrahydro-Imidazo[1,2-b]pyridazine structure suggests it may find applications across multiple therapeutic areas, from oncology to inflammatory diseases. Ongoing research continues to explore its full potential as a privileged structure in medicinal chemistry.
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